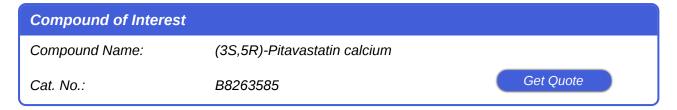


# Physicochemical Properties of (3S,5R)Pitavastatin Calcium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **(3S,5R)-Pitavastatin calcium**, a potent inhibitor of HMG-CoA reductase. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient.

### **Chemical and Physical Identity**

**(3S,5R)-Pitavastatin calcium** is the calcium salt of (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. It belongs to the statin class of medications used to lower cholesterol.



Property	Value	
Chemical Name	(+)-Monocalcium bis{(3R, 5S, 6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}[1]	
Stereoisomer	(3S,5R)	
CAS Number	254452-88-5[2][3]	
Molecular Formula	C50H46CaF2N2O8[2][4]	
Molecular Weight	880.98 g/mol [2][5]	
Appearance	White to pale-yellow powder[1]	
Predicted pKa (Strongest Acidic)	4.13	

## **Solubility Profile**

Pitavastatin calcium is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[6] Its solubility is dependent on the solvent and the pH of the medium.



Solvent/Medium	Solubility	
Water	Very slightly soluble[1][7]	
Ethanol	Very slightly soluble[1][7]	
Methanol	Slightly soluble[1][7]	
Acetonitrile	Practically insoluble[1]	
Diethyl ether	Practically insoluble[1]	
Pyridine	Freely soluble[1]	
Chloroform	Freely soluble[1]	
Tetrahydrofuran	Freely soluble[1]	
Ethylene glycol	Soluble[1]	
Octanol	Sparingly soluble[1]	
DMSO	Slightly soluble, ~2 mg/mL[8][9]	
Dimethylformamide (DMF)	Soluble, ~30 mg/mL[10]	
0.1 N HCI	Highest solubility among tested aqueous media[11]	
DMF:PBS (pH 7.2) (1:1)	~0.5 mg/mL[10]	
Cinnamon Oil	3.9 mg/mL	
Olive Oil	3.2 mg/mL	
Tween 80	3.8 mg/mL	
Tween 20	3.32 mg/mL	
PEG 400	3.56 mg/mL	
PEG 200	3.00 mg/mL	

## **Melting Point and Polymorphism**



Pitavastatin calcium exists in several polymorphic forms, including forms A, B, C, D, E, F, K, and an amorphous form.[12][13] The existence of these polymorphs leads to variability in the reported melting point.

Polymorphic Form	Reported Melting Point (°C)	Notes
Unspecified Crystalline	>138 (decomposes)[8]	
Unspecified Crystalline	181-185[14]	-
Unspecified Crystalline	190-192	_
Unspecified Crystalline	135.2	From a preformulation study.
Form A	Decomposes at ~180	Known to be sensitive to drying conditions.[13]
Form K	Onset: 249, Peak: ~257 (melts with decomposition)	Demonstrates superior thermal stability compared to Form A.

### **Stability Profile**

The stability of Pitavastatin calcium is a critical parameter for its formulation and storage. It is known to be hygroscopic and slightly unstable in light.[1]

- Acidic and Basic Conditions: Significant degradation is observed under acidic and basic stress conditions.
- Oxidative Conditions: The drug undergoes degradation under oxidative stress.
- Thermal Stress: Stable at high temperatures, particularly polymorphic form K, which shows minimal changes up to 220°C.[13]
- Photostability: Generally stable under light conditions, though protection from light is recommended for the drug substance.

Polymorphic Form K has been identified as having superior chemical and physical stability under stress, high humidity, mechanical forces, and elevated temperatures, along with low

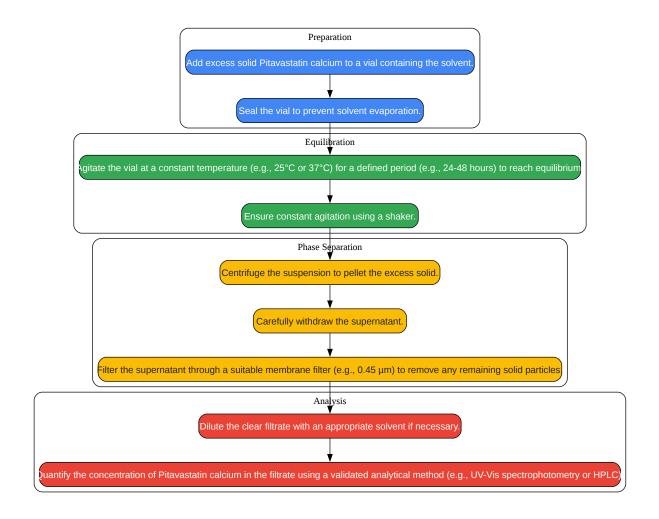


hygroscopicity, making it a prime candidate for solid pharmaceutical formulations.[12]

# Experimental Protocols Saturation Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.





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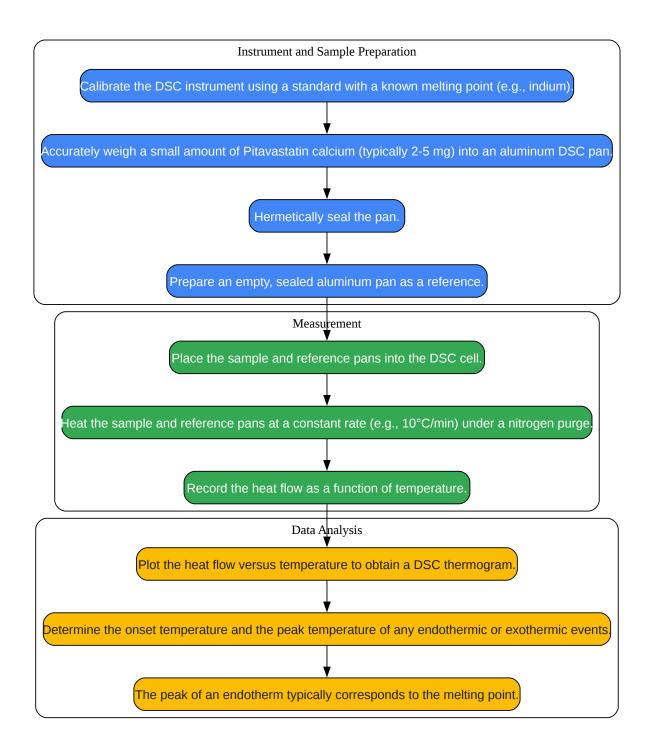
Workflow for Saturation Shake-Flask Solubility Determination.



# Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the melting point and to characterize the polymorphic forms of Pitavastatin calcium.





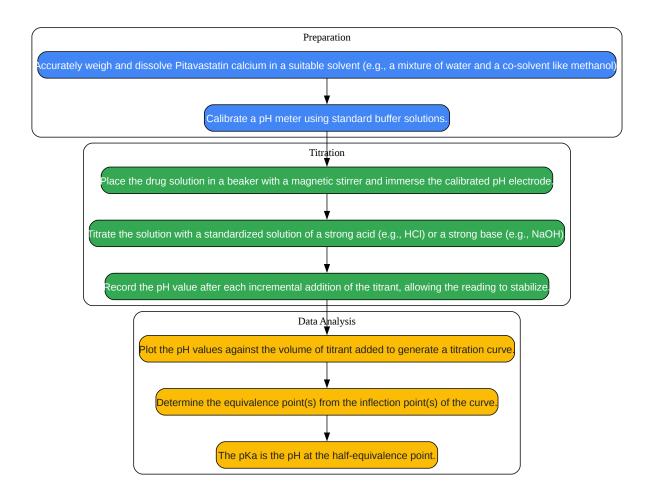
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Workflow for Differential Scanning Calorimetry (DSC) Analysis.



#### **Potentiometric Titration for pKa Determination**

This method is used to determine the acid dissociation constant (pKa) of an ionizable drug.



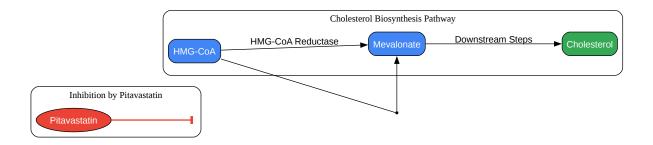


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Workflow for Potentiometric pKa Determination.

# Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.



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Inhibition of the HMG-CoA Reductase Pathway by Pitavastatin.

This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. This increases the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.

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